4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
The compound “4-(4-Ethynylbenzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and a benzenesulfonyl group attached to the piperazine ring. The presence of an ethynyl group indicates a carbon-carbon triple bond. The molecule also contains a carboxylic acid tert-butyl ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the benzenesulfonyl group, and the formation of the carboxylic acid tert-butyl ester . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and the benzene ring in the benzenesulfonyl group are both planar, while the ethynyl group and the tert-butyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The piperazine ring can participate in reactions with electrophiles, and the benzenesulfonyl group can act as a leaving group in nucleophilic substitution reactions . The ethynyl group can undergo addition reactions, and the ester group can be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be affected by the polar carboxylic acid ester group and the polar sulfonyl group. Its solubility would depend on the balance of polar and nonpolar groups .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been detailed, including spectroscopic studies (FT-IR, 1H & 13C NMR, LCMS) and single crystal X-ray diffraction analysis. These studies provide foundational knowledge for the structural and chemical properties of such compounds (Kulkarni et al., 2016).
Biological Evaluation
- Piperazine derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized and screened for its in vitro antibacterial and anthelmintic activity, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure
- The crystal and molecular structure of compounds like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate have been reported, which crystallizes in the monoclinic space group, providing insights into the molecular conformations and intermolecular interactions that are crucial for understanding their chemical behavior and potential applications (Mamat et al., 2012).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve the steps in the reaction pathway .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 4-(4-ethynylphenyl)sulfonylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-14-6-8-15(9-7-14)24(21,22)19-12-10-18(11-13-19)16(20)23-17(2,3)4/h1,6-9H,10-13H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSTVRBCIGMSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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